3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
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Description
3alpha,7beta-dihydroxy-5beta-cholest-24-en-26-oic acid is a C27 bile acid that is 5beta-cholest-24-en-26-oic acid substituted by hydroxy groups at positions 3alpha and 7beta. It has a role as a metabolite. It is a cholestanoid, a 3alpha-hydroxy steroid, a dihydroxy monocarboxylic acid, a bile acid, a 7beta-hydroxy steroid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of a 5beta-cholestane.
3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid, also known as 3α, 7β-dihydroxy-5β-cholest-24-en-26-oate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7beta-dihydroxy-5beta-cholest-24-en-26-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid can be biosynthesized from 5beta-cholestane.
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18+,19-,20-,21+,22+,23+,24+,26+,27-/m1/s1 |
InChI Key |
VEEPNZJORQZZNC-FLTYDXKWSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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